N-benzyl-1-[(3-bromophenyl)methyl]-N-methylpiperidin-4-amine
Description
N-benzyl-1-[(3-bromophenyl)methyl]-N-methylpiperidin-4-amine is a piperidine-based compound featuring a benzyl group at the N-position, a 3-bromophenylmethyl substituent at the 1-position of the piperidine ring, and an N-methyl group. Piperidine derivatives are widely explored for their biological activities, including anticancer and antimicrobial effects, due to their ability to interact with enzymes and receptors .
Properties
IUPAC Name |
N-benzyl-1-[(3-bromophenyl)methyl]-N-methylpiperidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25BrN2/c1-22(15-17-6-3-2-4-7-17)20-10-12-23(13-11-20)16-18-8-5-9-19(21)14-18/h2-9,14,20H,10-13,15-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPENXYMJUZLDCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2CCN(CC2)CC3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-1-[(3-bromophenyl)methyl]-N-methylpiperidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the piperidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the bromophenyl group: This step often involves a bromination reaction using bromine or a brominating agent such as N-bromosuccinimide (NBS).
Attachment of the benzyl group: This can be done through a nucleophilic substitution reaction where a benzyl halide reacts with the piperidine derivative.
Methylation: The final step involves the methylation of the amine group using a methylating agent like methyl iodide or dimethyl sulfate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-1-[(3-bromophenyl)methyl]-N-methylpiperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-benzyl-1-[(3-bromophenyl)methyl]-N-methylpiperidin-4-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological targets, such as receptors or enzymes.
Medicine: Investigated for its potential therapeutic effects, including analgesic or anti-inflammatory properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-benzyl-1-[(3-bromophenyl)methyl]-N-methylpiperidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related piperidine derivatives based on substituents, synthesis, and molecular properties.
Structural Analogues and Substituent Effects
1-Benzyl-N-methylpiperidin-4-amine ()
- Structure : Lacks the 3-bromophenylmethyl group but shares the N-benzyl and N-methylpiperidin-4-amine core.
- Molecular Formula : C₁₃H₂₀N₂.
N-Benzyl-1-(6-methoxybenzo[d]oxazol-2-yl)-N-methylpiperidin-4-amine ()
- Structure : Incorporates a benzooxazolyl group instead of the 3-bromophenylmethyl substituent.
- Synthesis : Prepared via alkylation of a piperidine precursor with substituted benzyl chlorides (59% yield) .
- Key Features : The benzooxazolyl group introduces heterocyclic complexity, which may enhance binding affinity to biological targets compared to purely aromatic substituents.
1-((3-Bromophenyl)sulfonyl)-N-methylpiperidin-4-amine hydrochloride ()
- Structure : Features a sulfonyl group linked to the 3-bromophenyl moiety, differing from the target compound’s benzyl and methyl groups.
- Molecular Formula : C₁₂H₁₈BrN₂O₂S·HCl.
- Key Features : The sulfonyl group increases polarity and may alter solubility and metabolic stability compared to the target compound’s alkyl substituents.
N-(3-bromophenyl)-N-phenyl-[1,1-biphenyl]-4-amine ()
- Structure : Contains a 3-bromophenyl group but lacks the piperidine core, instead featuring a biphenylamine scaffold.
- Molecular Formula : C₂₄H₁₈BrN.
- Key Features : The biphenyl structure confers rigidity and planar aromaticity, which could influence π-π stacking interactions in biological systems .
Molecular Properties and Potential Bioactivity
- Electron-Withdrawing Effects : The bromine atom may stabilize charge-transfer interactions in biological targets, as seen in biphenylamine derivatives ().
- Anticancer Potential: Piperidine derivatives with aromatic substituents (e.g., ) are frequently investigated for anticancer activity, suggesting the target compound could share similar mechanisms, such as kinase inhibition or DNA intercalation .
Biological Activity
N-benzyl-1-[(3-bromophenyl)methyl]-N-methylpiperidin-4-amine is a synthetic organic compound with potential biological activity, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse sources.
This compound is believed to interact with various biological targets, including receptors and enzymes. The specific pathways and targets depend on the context of its use. The compound may modulate the activity of certain proteins involved in cellular signaling, potentially leading to therapeutic effects.
Biological Activity
Research has indicated that compounds similar to this compound exhibit various biological activities, including:
- Anticancer Activity: Preliminary studies suggest that this compound may inhibit the growth of cancer cell lines. For instance, structural analogs have shown cytotoxic effects against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells with IC50 values ranging from 2.43 to 14.65 μM .
- Microtubule Destabilization: Certain derivatives have been reported to act as microtubule-destabilizing agents, which can induce apoptosis in cancer cells by disrupting normal mitotic processes .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1-benzyl-N-(4-chlorophenyl)methyl-piperidin-4-amine | C20H25ClN2 | Contains a chlorophenyl group; potential differences in reactivity and biological effects. |
| 1-benzyl-N-(4-fluorophenyl)methyl-piperidin-4-amine | C20H25FN2 | Substituted with fluorine; may exhibit different pharmacological properties. |
| 1-benzyl-N-(4-methylphenyl)methyl-piperidin-4-amine | C21H27N2 | Features a methyl group; could show distinct biological activities compared to brominated variants. |
Case Studies
Several studies have explored the biological activity of related compounds:
- Cytotoxicity Studies: In vitro assays demonstrated that compounds similar to this compound can effectively inhibit cancer cell proliferation, suggesting potential as anticancer agents .
- Molecular Modeling: In silico studies have predicted favorable interactions between these compounds and target proteins involved in cancer progression, supporting their development as therapeutic agents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
